Product packaging for Atilotrelvir(Cat. No.:CAS No. 2850365-55-6)

Atilotrelvir

Cat. No.: B12393515
CAS No.: 2850365-55-6
M. Wt: 511.5 g/mol
InChI Key: GTRJFXDJASEGSW-KBCNZALWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atilotrelvir (development code GST-HG171) is a small-molecule antiviral agent functioning as a potent and selective inhibitor of the SARS-CoV-2 3C-like (3CL) protease, also known as the main protease (Mpro) . This enzyme is essential for viral replication, as it cleaves the long polyproteins translated from the viral RNA into functional non-structural proteins. By selectively inhibiting the 3CL protease, this compound effectively suppresses the replication of SARS-CoV-2, demonstrating broad-spectrum activity against multiple variants of concern, including WT, β, δ, and Omicron . In combination with ritonavir, this compound received conditional marketing approval in China in November 2023 for the treatment of COVID-19 . The compound has a molecular formula of C 24 H 32 F 3 N 5 O 4 and a molar mass of 511.546 g·mol -1 . Its CAS Registry Number is 2850365-55-6 . For research purposes, this compound provides a valuable tool for studying the virology of coronaviruses, the specific mechanism of 3CL protease function, and for the development of novel broad-spectrum antiviral therapies. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32F3N5O4 B12393515 Atilotrelvir CAS No. 2850365-55-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2850365-55-6

Molecular Formula

C24H32F3N5O4

Molecular Weight

511.5 g/mol

IUPAC Name

(1S,3S,4R)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]spiro[2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane]-3-carboxamide

InChI

InChI=1S/C24H32F3N5O4/c1-22(2,3)17(31-21(36)24(25,26)27)20(35)32-14-9-15(23(10-14)5-6-23)16(32)19(34)30-13(11-28)8-12-4-7-29-18(12)33/h12-17H,4-10H2,1-3H3,(H,29,33)(H,30,34)(H,31,36)/t12-,13-,14-,15-,16-,17+/m0/s1

InChI Key

GTRJFXDJASEGSW-KBCNZALWSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C4(C2)CC4)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)C(C(=O)N1C2CC(C1C(=O)NC(CC3CCNC3=O)C#N)C4(C2)CC4)NC(=O)C(F)(F)F

Origin of Product

United States

Molecular Mechanisms of 3clpro Inhibition by Atilotrelvir

Elucidation of Atilotrelvir-3CLpro Interaction Dynamics

The interaction between this compound and 3CLpro is a highly specific and dynamic process that occurs at the enzyme's active site. This site is a pocket-like region on the enzyme where the natural substrate would normally bind to be cleaved. wikipedia.org

Specificity of this compound Binding to the Catalytic Site of 3CLpro

The active site of 3CLpro is located in a cleft between two of the enzyme's domains. mdpi.comresearchgate.net this compound is designed to fit snugly into this catalytic pocket, a characteristic that contributes to its specificity. The binding of this compound prevents the viral polyprotein from accessing the active site, thereby blocking its cleavage. wikipedia.orgbritannica.com The active site itself is comprised of several sub-pockets (S1, S2, S4, etc.) that accommodate different parts of the substrate or inhibitor molecule. researchgate.netmdpi.com The specific interactions between this compound and these sub-pockets are crucial for its inhibitory activity.

Characterization of Key Residue Interactions (e.g., Cys145, His41)

Central to the catalytic activity of 3CLpro is a catalytic dyad composed of two key amino acid residues: Cysteine-145 (Cys145) and Histidine-41 (His41). mdpi.commdpi.com These residues work in concert to break down the viral polyproteins. mdpi.com this compound's inhibitory action is largely dependent on its interaction with this catalytic dyad.

Like many other 3CLpro inhibitors, this compound is thought to form a covalent bond with the sulfur atom of the Cys145 residue. nih.govmdpi.com This covalent linkage effectively and often irreversibly deactivates the enzyme. nih.gov The His41 residue plays a crucial role in facilitating this process by acting as a general base to deprotonate the Cys145 thiol group, making it a more potent nucleophile. mdpi.com Beyond the catalytic dyad, other residues within the active site also contribute to the binding and stabilization of this compound through a network of hydrogen bonds and hydrophobic interactions. fiocruz.brnih.gov

Mode of Enzyme Inhibition

The manner in which this compound obstructs the function of 3CLpro can be classified based on established principles of enzyme kinetics.

Competitive Inhibition Principles

This compound acts as a competitive inhibitor of 3CLpro. mdpi.com This means that it directly competes with the natural viral polyprotein substrate for binding to the enzyme's active site. wikipedia.orgbritannica.com Because this compound structurally mimics the substrate, it can occupy the active site, thereby preventing the enzyme from carrying out its normal function. britannica.com A key characteristic of competitive inhibition is that its effect can be overcome by increasing the concentration of the substrate. wikipedia.org However, in a physiological context, the high affinity of inhibitors like this compound for the active site makes this competition highly effective in blocking viral replication.

Key Principles of Competitive Inhibition
Inhibitor and substrate compete for the same active site on the enzyme. wikipedia.org
The inhibitor often has a molecular structure similar to the substrate. britannica.com
The maximum reaction velocity (Vmax) remains unchanged, while the Michaelis constant (Km) increases. wikipedia.org
Inhibition can be reversed by increasing the substrate concentration. wikipedia.org

Comparison with Other Inhibition Mechanisms (e.g., Non-Covalent vs. Covalent Inhibition of Mpro)

Enzyme inhibitors can be broadly categorized as either covalent or non-covalent. mdpi.com Non-covalent inhibitors bind to the enzyme through weaker interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com This binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme. nih.gov

In contrast, covalent inhibitors, like this compound, form a strong, stable covalent bond with the enzyme, typically at a key catalytic residue. nih.gov This type of inhibition is often irreversible, leading to a prolonged and potent inhibitory effect. nih.gov While both types of inhibitors can be effective, covalent inhibitors are often designed for high potency and a long duration of action. nih.govmdpi.com

Feature Non-Covalent Inhibition Covalent Inhibition
Bonding Hydrogen bonds, hydrophobic interactions, van der Waals forces mdpi.comStrong, stable covalent bonds nih.gov
Reversibility Generally reversible nih.govOften irreversible nih.gov
Mechanism Competitively blocks the active site mdpi.comForms a covalent adduct with a key catalytic residue nih.govmdpi.com
Duration of Action Typically shorterGenerally longer nih.gov
Example Ensitrelvir (B8223680) mdpi.comNirmatrelvir (B3392351) nih.gov, this compound (presumed)

Structural Basis of Inhibitor Potency and Selectivity

The potency and selectivity of an inhibitor like this compound are determined by its three-dimensional structure and how it complements the shape and chemical environment of the 3CLpro active site. The precise fit and the formation of multiple, favorable interactions are key to achieving high potency. brieflands.com

Preclinical Antiviral Efficacy and Spectrum of Activity

In Vitro Antiviral Activity against Coronaviruses

Atilotrelvir has undergone rigorous in vitro testing to quantify its inhibitory effects on the SARS-CoV-2 3CLpro enzyme and its ability to block viral replication in cell cultures.

This compound has demonstrated potent inhibitory activity against the wild-type SARS-CoV-2 3CLpro enzyme. Furthermore, it retains significant potency against certain drug-resistant mutations. In a head-to-head comparison, this compound was found to be approximately 2.5-fold more potent than nirmatrelvir (B3392351) against the wild-type 3CL enzyme. jsmcentral.org Notably, against the E166A mutant, a known hotspot for drug resistance, this compound exhibited significantly greater inhibitory activity than nirmatrelvir. jsmcentral.org

Table 1: In Vitro 3CLpro Inhibitory Potency (IC50)

Compound SARS-CoV-2 3CLpro (Wild Type) IC50 (nM) SARS-CoV-2 3CLpro (E166A Mutant) IC50 (nM)
This compound (GST-HG171) ~8 20
Nirmatrelvir ~20 266

Data sourced from Zhang et al., 2023. jsmcentral.org

The antiviral activity of this compound was further evaluated in cell-based assays measuring the inhibition of viral replication, expressed as the half-maximal effective concentration (EC50). These studies were conducted using a cytopathic effect (CPE) assay in Vero E6 cells.

Preclinical studies have confirmed that this compound possesses broad-spectrum activity against various SARS-CoV-2 variants of concern. jsmcentral.orgnih.gov In direct comparative assays, this compound consistently showed higher potency than nirmatrelvir across multiple variants. jsmcentral.orgnih.gov The antiviral activity of GST-HG171 is reported to be 2.0–5.6 times greater than that of nirmatrelvir depending on the specific sub-variant. nih.gov

Table 2: In Vitro Antiviral Activity (EC50) against SARS-CoV-2 Variants in Vero E6 Cells

SARS-CoV-2 Variant This compound (GST-HG171) EC50 (nM) Nirmatrelvir EC50 (nM)
Wild Type 79 -
Delta 49 -
Omicron B.1.1.529 48 -
Omicron BA.4 49 -
Omicron BA.5 70 -

Data sourced from Zhang et al., 2023. jsmcentral.org

A separate study provided protein-binding adjusted EC50 values, further highlighting the potent activity of this compound against different variants. nih.gov

Table 3: Protein-Binding Adjusted In Vitro EC50 Values

SARS-CoV-2 Variant This compound (GST-HG171) EC50 (ng/mL) Nirmatrelvir EC50 (ng/mL)
Wild Type 149.68 840.25
Omicron BA.4 93.22 190.07
Omicron BA.5 131.87 560.17

Data sourced from a 2023 clinical trial publication. nih.gov

In Vivo Preclinical Efficacy in Non-Human Models

The promising in vitro results for this compound were further substantiated in preclinical animal models of SARS-CoV-2 infection.

In a murine model of SARS-CoV-2 infection, oral administration of this compound led to a dose-dependent reduction in pulmonary viral titers. nih.govasm.org A study involving mice infected with SARS-CoV-2 demonstrated that treatment with this compound for five days resulted in a significant reduction in the viral RNA copies of the ORF1ab, N, and S genes in lung tissues. jsmcentral.org

Direct comparative studies in animal models have indicated that this compound has a higher efficacy than nirmatrelvir in reducing viral load in the lungs of infected mice. jsmcentral.orgnih.gov At the same dosage, this compound produced a more substantial reduction in the viral copies of all three measured genes compared to nirmatrelvir. jsmcentral.org Furthermore, this compound has demonstrated a more favorable lung tissue distribution in rats, with a 4-5 fold higher lung-to-plasma exposure ratio compared to nirmatrelvir, which may contribute to its enhanced efficacy in treating respiratory viral infections. jsmcentral.orgnih.gov

Table 4: Reduction in Lung Tissue Viral Load in SARS-CoV-2 Infected Mice (log10 copies)

Treatment (Dose) Reduction in ORF1ab Gene Reduction in N Gene Reduction in S Gene
This compound (150 mg/kg) 3.2 3.4 2.7
Nirmatrelvir (150 mg/kg) 1.5 1.3 1.4

Data represents the log reduction in viral copies compared to the vehicle-treated group. Sourced from Zhang et al., 2023. jsmcentral.org

Structural Biology and Biophysical Characterization of Atilotrelvir Target Complexes

Crystallographic and Cryo-Electron Microscopy Studies

There are no publicly deposited crystal structures or cryo-electron microscopy (cryo-EM) maps of the atilotrelvir-3CLpro complex in the Protein Data Bank (PDB) or other structural databases. Structural biology techniques like X-ray crystallography and cryo-EM are essential for providing a high-resolution view of how a drug molecule binds to its protein target. nih.govbiorxiv.org Such studies would reveal the precise orientation of this compound within the 3CLpro active site, detailing the specific amino acid residues involved in the interaction and the exact nature of the chemical bonds formed (e.g., covalent or non-covalent). For many other 3CLpro inhibitors, these structural insights have been fundamental to understanding their potency and guiding further drug development. nih.govnih.gov Without this primary data for this compound, a detailed structural analysis is not possible.

Information regarding conformational changes within the 3CLpro enzyme upon binding to this compound is consequently also unavailable. The binding of an inhibitor can induce subtle or significant shifts in the three-dimensional structure of a protein, which can be critical for its inhibitory function. biorxiv.org These changes can affect the enzyme's flexibility, stability, and the positioning of key catalytic residues. This information is typically derived directly from the comparison of the drug-bound (holo) and unbound (apo) structures of the protein, which, as noted, are not available for the this compound-3CLpro complex.

Biophysical Techniques for Binding Affinity Determination

No published studies utilizing Isothermal Titration Calorimetry (ITC) to characterize the binding of this compound to 3CLpro were found. ITC is a powerful technique used to directly measure the heat released or absorbed during a binding event. toray-research.co.jpselvita.com This allows for the determination of key thermodynamic parameters, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event in solution. The absence of this data means that a quantitative analysis of the thermodynamic forces driving the this compound-3CLpro interaction cannot be compiled.

Table 1: Hypothetical Isothermal Titration Calorimetry (ITC) Data for this compound-3CLpro Interaction No public data available.

Parameter Value
Binding Affinity (KD) Data not available
Stoichiometry (n) Data not available
Enthalpy (ΔH) Data not available

Similarly, there is no publicly available data from Surface Plasmon Resonance (SPR) experiments for this compound. SPR is a label-free optical technique that measures the binding kinetics of molecules in real-time. toray-research.co.jpselvita.com It provides quantitative data on the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD). This information is crucial for understanding how quickly an inhibitor binds to its target and how long it remains bound, which are key determinants of its pharmacological effect. Without SPR data, a kinetic profile of the this compound-3CLpro interaction cannot be constructed.

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Data for this compound-3CLpro Interaction No public data available.

Parameter Value
Association Rate (kₐ) Data not available
Dissociation Rate (kₑ) Data not available

Computational and in Silico Approaches in Atilotrelvir Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking simulations have been a cornerstone in understanding how atilotrelvir (also known as ensitrelvir (B8223680) or its development code S-217622) interacts with the 3CLpro active site. These simulations predict the preferred orientation and conformation of the inhibitor when bound to the protease, a critical factor for its inhibitory function.

Initial discovery efforts for this compound involved docking-based virtual screening. biorxiv.org This process computationally fits thousands of small molecules from a library into the 3CLpro's crystal structure to identify compounds that are likely to bind. biorxiv.org For this compound, studies have elucidated key interactions within the protease's binding pockets. The X-ray cocrystal structure of 3CLpro in complex with this compound reveals specific and crucial hydrogen bonds and hydrophobic contacts. nih.gov For instance, the 1-methyl-1H-1,2,4-triazole moiety of this compound fits into the S1 subsite, forming a hydrogen bond with the side chain of the His163 residue. nih.gov The trifluorobenzylic part of the molecule occupies the hydrophobic S2 pocket, where it stacks against the side chain of His41. nih.gov Furthermore, the 6-chloro-2-methyl-2H-indazole group at the P1' position establishes a hydrogen bond with the main-chain nitrogen atom of Thr26 and makes hydrophobic contact with Met49. nih.gov

Molecular dynamics simulations have further detailed the binding mechanism, identifying key "hot-spot" residues that have strong and stable interactions with this compound. These critical residues include His41, Cys145, His163, Glu166, and Met165. nih.gov The stability of these interactions is fundamental to the potent inhibitory activity of the compound.

Molecular Dynamics Simulations for Conformational Stability Analysis

Molecular dynamics (MD) simulations offer a dynamic view of the this compound-3CLpro complex, assessing its stability and conformational changes over time. These simulations have been crucial in confirming the stable binding of this compound and in understanding the structural basis of its inhibitory action and potential resistance mechanisms.

Another MD simulation study revealed that the binding of this compound effectively inhibits the motility of the 3CLpro enzyme, which contributes to the stable binding between the inhibitor and the protease. nih.gov The analysis of the root-mean-square deviation (RMSD) and other dynamic parameters from these simulations provides a quantitative measure of the stability of the complex. nih.govfrontiersin.org

Table 1: Key Residues in this compound-3CLpro Interaction and Stability
ResidueInteraction Type with this compoundRole in Stability/BindingSource
His41Hydrophobic stacking, Hot-spot for binding energyKey for anchoring in the S2 pocket and overall binding affinity. nih.govnih.gov nih.govnih.gov
Cys145Hot-spot for binding energyPart of the catalytic dyad; strong interaction contributes to stable binding. nih.gov nih.gov
His163Hydrogen bondAnchors the triazole moiety in the S1 pocket. nih.govnih.gov nih.govnih.gov
Glu166Hot-spot for binding energyContributes significantly to the binding energy and stability of the complex. nih.gov nih.gov
Met49Hydrophobic contactInteracts with the P1' indazole group, contributing to binding. nih.gov nih.gov
Thr26Hydrogen bondForms a hydrogen bond with the P1' indazole group. nih.gov nih.gov

Virtual Screening Methodologies for Identifying Novel Scaffolds

The discovery of this compound began with a de novo search for non-peptidic 3CLpro inhibitors, employing a structure-based drug design (SBDD) strategy that commenced with virtual screening. nih.govresearchgate.net This approach rapidly filters large chemical libraries to identify promising "hit" compounds for further experimental testing.

The process for this compound involved a docking-based virtual screening of an in-house compound library. nih.govbiorxiv.orgnih.gov To enhance the efficiency and accuracy of this screening, a pharmacophore filter was applied. nih.gov Pharmacophores are abstract representations of the key steric and electronic features necessary for optimal molecular interactions with a specific target. By investigating the pharmacophores in the 3CLpro binding site based on known inhibitors, the researchers were able to enrich the hit rate of the virtual screening. nih.gov This multi-step process, combining virtual screening with subsequent biological assays, successfully identified several hit compounds with inhibitory concentrations (IC50) below 10 μM, including the initial lead compound for this compound. nih.gov

Structure-Based Drug Design (SBDD) Strategies Applied to 3CLpro Inhibitors

Structure-based drug design (SBDD) was the guiding strategy in the evolution of this compound from an initial hit compound to a potent clinical candidate. nih.govnews-medical.net This iterative process relies on high-resolution structural information, typically from X-ray crystallography, to rationally design modifications to a lead molecule to improve its potency and pharmacokinetic properties. nih.govresearchgate.net

Following the initial virtual and biological screening, a hit compound was identified. nih.gov An X-ray co-crystal structure of this initial hit bound to 3CLpro provided a detailed map of its interactions. nih.gov This structural information was then used to guide the optimization process. For this compound, the SBDD-based structural optimization led to a remarkable enhancement in activity, improving it by over 600-fold while preserving a favorable drug metabolism and pharmacokinetic (DMPK) profile. nih.govnews-medical.net A key optimization involved modifying the P1' ligand, which was transformed into a 6-chloro-2-methyl-2H-indazole group, boosting the enzyme inhibitory activity by 90-fold in one step. mdpi.com This rational, structure-guided approach was pivotal in developing the final, highly effective this compound molecule. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. While a specific, detailed QSAR model for the optimization of this compound is not extensively documented in primary discovery literature, the principles of QSAR are inherent in the SBDD process and the analysis of structure-activity relationships (SAR).

Mechanisms of Viral Resistance to Atilotrelvir and Other 3clpro Inhibitors

Identification of Mutations Conferring Resistance in 3CLpro

The use of 3CLpro inhibitors creates a selective pressure that favors the emergence of viral variants with mutations in the 3CLpro enzyme. biorxiv.org In vitro passaging studies, where the virus is cultured in the presence of increasing concentrations of an inhibitor, have been instrumental in identifying specific mutations that confer resistance. biorxiv.org For instance, research involving inhibitors like nirmatrelvir (B3392351) has led to the identification of several key amino acid substitutions. biorxiv.orgnews-medical.net

Mutations that confer resistance to 3CLpro inhibitors are frequently located within or near the enzyme's active site and substrate-binding pockets. The 3CLpro enzyme has a catalytic dyad composed of Histidine-41 and Cysteine-145. nih.gov Mutations in residues that form the binding pocket can interfere with the inhibitor's ability to dock effectively.

Studies have identified a range of single and combined mutations that reduce susceptibility to 3CLpro inhibitors. For example, passaging SARS-CoV-2 in the presence of a protease inhibitor led to the emergence of a triple mutant with substitutions L50F, E166A, and L167F. nih.gov Other mutations identified through various studies include Y54C, G138S, S144A, and Q192R. nih.govslideshare.net The E166V mutation has also been noted for conferring resistance to nirmatrelvir. nih.gov The location of these substitutions can directly or indirectly affect the intricate network of interactions between the inhibitor and the enzyme.

Table 1: Selected 3CLpro Mutations Conferring Resistance to Inhibitors

MutationAssociated Inhibitor(s)Location/SignificanceReference
L50FNirmatrelvir, ALG-097161Part of a triple-mutant combination conferring high-level resistance. nih.govmcmaster.ca
E166A / E166VNirmatrelvir, ALG-097161Located in the substrate-binding site; significantly impacts inhibitor affinity. nih.govnih.gov
L167FNirmatrelvir, ALG-097161Arose independently in selection studies; part of resistant combinations. news-medical.netnih.gov
S144ANirmatrelvirIdentified in a Pfizer report, leading to a >90-fold increase in Ki. nih.gov
Y54CNirmatrelvirIdentified in resistance studies. slideshare.net
F305LGC376, NirmatrelvirConfers resistance and may alter the C-terminal autocleavage zone.

The primary consequence of resistance mutations is a reduction in the binding affinity between the 3CLpro enzyme and the inhibitor. This is quantifiable through measures like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), where an increase in these values signifies reduced inhibitor potency.

For example, a combination of mutations L50F and E166V was found to result in an 80-fold increase in resistance to nirmatrelvir. nih.gov Similarly, a triple mutant (L50F, E166A, L167F) displayed resistance levels ranging from 11- to 80-fold higher than the wild-type enzyme in biochemical assays. In another study, a combination of S144A and E166A mutations resulted in a 72-fold increase in the nirmatrelvir IC50 value and a 20-fold increase in the EC50 value in a replicon system. nih.gov These changes are often due to the loss of critical interactions, such as hydrogen bonds or hydrophobic contacts, between the drug and the mutated amino acid residues. Interestingly, these resistance-conferring mutations can sometimes come at a cost to the virus, leading to a significant decrease in the enzyme's own catalytic activity, which may reduce viral fitness. nih.gov

Molecular Pathways of Resistance Development

The development of antiviral resistance is an evolutionary process driven by Darwinian selection. biorxiv.org Viruses, particularly RNA viruses, have naturally high mutation rates due to the error-prone nature of their polymerases. This generates a diverse population of viral variants within an infected host.

When an antiviral drug like a 3CLpro inhibitor is introduced, it effectively suppresses the replication of the susceptible, or wild-type, virus. However, viral variants that happen to possess pre-existing or newly acquired mutations rendering them less susceptible to the drug have a survival advantage. biorxiv.org These resistant variants can then replicate more effectively in the presence of the drug, eventually becoming the dominant strain in the viral population. This process, known as selective pressure, is the fundamental pathway for the emergence of drug resistance. Factors such as prolonged drug exposure, particularly in immunocompromised individuals where viral replication is ongoing, can accelerate this selection process.

Strategies for Mitigating Antiviral Resistance

Addressing the challenge of antiviral resistance requires proactive and innovative strategies, focusing on the development of more robust therapies that can anticipate or overcome viral evolution.

A key strategy is the rational design of new inhibitors that are less susceptible to known resistance mutations. By understanding the structural and mechanistic basis of resistance, medicinal chemists can design next-generation drugs. This can involve creating molecules that bind to highly conserved regions of the 3CLpro active site that are less likely to mutate without compromising essential viral function. Another approach is to design inhibitors that establish interactions with different or previously unexplored binding sites on the enzyme, making them effective even if mutations arise in the primary binding pocket. Computational methods, such as alchemical free energy perturbation, can proactively identify potential resistance mutations, guiding the design of inhibitors with a higher genetic barrier to resistance. nih.gov

A promising strategy to combat resistance is the development of dual-target or combination therapies. By simultaneously inhibiting two or more distinct viral or host targets, the probability of the virus acquiring the necessary combination of mutations to overcome both mechanisms is significantly reduced. For example, combining a 3CLpro inhibitor with an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), such as remdesivir, targets two separate and essential stages of the viral replication cycle. This multi-pronged attack can enhance antiviral efficacy and create a higher barrier to the development of resistance. Another dual-target approach involves designing a single molecule that can inhibit two separate viral proteins, such as both the 3CLpro and the receptor-binding domain (RBD), effectively setting up a "double lock" on the viral lifecycle.

Comparative Analysis of Atilotrelvir with Other 3clpro Inhibitors

Mechanistic Distinctions and Similarities among 3CLpro Inhibitors (e.g., Nirmatrelvir (B3392351), Ensitrelvir)

The primary mechanism shared by Atilotrelvir, Nirmatrelvir, and Ensitrelvir (B8223680) is the inhibition of the SARS-CoV-2 3CLpro. nih.govmolecularcloud.orgdrugbank.com This enzyme is essential for the viral life cycle, as it cleaves viral polyproteins into functional non-structural proteins required for viral replication. mdpi.comportlandpress.com By blocking the protease's activity, these inhibitors halt the replication process. drugbank.comgideononline.com

Despite this common target, significant mechanistic differences exist, primarily concerning their interaction with the enzyme's active site.

Covalent vs. Non-covalent Binding: A major distinction lies in the nature of the chemical bond formed with the protease.

Nirmatrelvir is a peptidomimetic covalent inhibitor. wikipedia.org It features a nitrile warhead that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the 3CLpro active site, effectively inactivating the enzyme. wikipedia.orgnih.govbiorxiv.org

Ensitrelvir is a non-covalent inhibitor. nih.govassure-test.com It binds to the active site through a network of non-covalent interactions, such as hydrogen bonds, without forming a permanent chemical bond with Cys145. biorxiv.orgnih.gov This classifies it as a non-peptidomimetic compound. nih.gov

This compound is also a small-molecule inhibitor designed to target the 3CLpro active site. nih.govmims.com Like Nirmatrelvir, it is often administered with ritonavir (B1064), which acts as a pharmacokinetic enhancer by inhibiting cytochrome P450 enzymes that would otherwise metabolize the primary drug. patsnap.commims.comresearchgate.net

Binding Site Interactions: The inhibitors engage with different key residues within the protease's substrate-binding pocket, which consists of several subsites (S1, S2, S1', etc.). frontiersin.orgmdpi.com

Nirmatrelvir and Ensitrelvir both interact with the highly conserved S1 subsite. nih.gov However, their interactions in other subsites differ. For instance, Nirmatrelvir establishes extensive hydrophobic interactions in the S4 pocket, which are less significant for Ensitrelvir. nih.gov

Mutations in the protease can affect inhibitor binding. The E166V mutation, for example, has been shown to reduce the efficacy of Nirmatrelvir due to the loss of a critical hydrogen bond. biorxiv.org Conversely, the M49L mutation has been reported to decrease susceptibility to Ensitrelvir. biorxiv.org

FeatureThis compoundNirmatrelvirEnsitrelvir
Target EnzymeSARS-CoV-2 3CLproSARS-CoV-2 3CLproSARS-CoV-2 3CLpro
Binding Mechanism3CLpro InhibitorReversible Covalent InhibitorNon-covalent Inhibitor
Key InteractionTargets 3CLpro active siteForms covalent bond with Cys145 via nitrile warheadForms hydrogen bonds with active site residues (e.g., Cys145, T26)
Chemical ClassSmall-moleculePeptidomimeticNon-peptidomimetic
Pharmacokinetic BoosterRitonavirRitonavirNone required

Comparative Preclinical Efficacy Profiles

Preclinical studies provide the first indication of an antiviral agent's potential. In vitro and in vivo models have been used to compare the efficacy of this compound, Nirmatrelvir, and Ensitrelvir.

This compound vs. Nirmatrelvir: Preclinical data have consistently highlighted the potent activity of this compound. nih.gov Studies have demonstrated that this compound (GST-HG171) possesses superior potency and efficacy compared to Nirmatrelvir in both in vitro cell-based assays and in vivo animal models. nih.govscisynopsisconferences.com

Ensitrelvir vs. Nirmatrelvir: Direct comparisons between Ensitrelvir and Nirmatrelvir have shown that they possess comparable antiviral activity in various cell lines. nih.gov In animal models (mice and hamsters), Ensitrelvir demonstrated equivalent or even greater in vivo efficacy in reducing viral loads in the lungs and nasal turbinates when compared to Nirmatrelvir, even at similar or slightly lower unbound plasma concentrations. nih.gov

Broad-Spectrum Activity: All three inhibitors have demonstrated activity against various SARS-CoV-2 variants. molecularcloud.orgbiorxiv.org this compound, in particular, has shown clinical benefits in patients infected with the emerging XBB variants. mims.com This broad-spectrum activity is crucial given the virus's high mutation rate. mdpi.com

InhibitorIn Vitro Efficacy (Cell Culture)In Vivo Efficacy (Animal Models)Notable Findings
This compoundDemonstrated superior antiviral activity compared to Nirmatrelvir. nih.govShowed greater efficacy than Nirmatrelvir in animal models. nih.govscisynopsisconferences.comEffective against newer variants like XBB. mims.com Showed greater viral load reduction than leritrelvir (B12401723) and simnotrelvir. mims.com
NirmatrelvirPotent antiviral activity against multiple variants. nih.govEffectively reduces viral loads in lungs and nasal passages. nih.govEfficacy can be reduced by specific mutations like E166V. biorxiv.org
EnsitrelvirComparable antiviral activity to Nirmatrelvir. nih.govComparable or greater efficacy than Nirmatrelvir in mice and hamsters. nih.govSusceptibility can be reduced by mutations like M49L. biorxiv.org Does not require a booster. nih.gov

Structural Insights into Differential Inhibitor Potency and Specificity

The differences in potency and specificity among these inhibitors can be attributed to their distinct three-dimensional interactions with the 3CLpro active site. X-ray crystallography has provided detailed maps of how these molecules bind to the enzyme. wikipedia.orgresearchgate.net

The 3CLpro enzyme is a cysteine protease with a catalytic dyad composed of Histidine-41 (His41) and Cysteine-145 (Cys145). portlandpress.commdpi.com The enzyme's active site is a pocket that accommodates the viral polyprotein for cleavage. Inhibitor potency is largely determined by how well a compound fits into this pocket and the strength of its interactions with key amino acid residues.

Nirmatrelvir's Covalent Lock: As a peptidomimetic, Nirmatrelvir mimics the natural substrate of the protease. Its structure allows it to fit snugly into the active site, where its nitrile group acts as an electrophilic "warhead." This warhead is attacked by the nucleophilic thiol group of Cys145, forming a stable, reversible covalent bond. wikipedia.orgbiorxiv.org This strong interaction effectively "locks" the inhibitor in place, leading to potent enzyme inhibition. Its interaction with residue E166 further stabilizes its binding, but also creates a vulnerability to mutations at this site. biorxiv.org

Ensitrelvir's Non-covalent Fit: Ensitrelvir's larger, non-peptidic, and more rigid structure results in a different binding mode. It occupies the S1, S2, and S1' subsites but does not form a covalent bond. nih.gov Instead, its potency is derived from a fine-tuned network of strong hydrogen bonds and other non-covalent interactions with residues like Cys145 and T26. nih.gov Its distinct binding orientation means it is not affected by the E166V mutation that impacts Nirmatrelvir, showcasing how structural differences can lead to different resistance profiles. biorxiv.org

This compound's Potency: While specific crystal structure details for this compound are less publicly disseminated compared to the others, its superior preclinical potency suggests an optimized fit within the 3CLpro active site. nih.gov Its design as a small molecule likely allows for high-affinity interactions with conserved residues in the binding pocket, leading to potent inhibition across different viral variants. nih.govmims.com The need for a ritonavir booster suggests it is a substrate for CYP3A4 enzymes, similar to Nirmatrelvir. mims.comresearchgate.net

These structural differences underscore a fundamental trade-off in drug design: covalent inhibitors often achieve high potency but can be susceptible to resistance mutations at key contact points, while non-covalent inhibitors may offer different resistance profiles by relying on a broader network of interactions.

Future Directions and Emerging Research Avenues for Atilotrelvir and 3clpro Inhibitors

Design and Synthesis of Next-Generation 3CLpro Inhibitors with Enhanced Properties

The development of next-generation 3CLpro inhibitors is a key area of research, aiming to improve upon existing compounds like atilotrelvir and nirmatrelvir (B3392351). nih.govtandfonline.com A primary goal is to create inhibitors with broad activity against various coronaviruses. tandfonline.com The high conservation of the 3CLpro active site across different coronaviruses makes it a promising target for such broad-spectrum antivirals. tandfonline.commdpi.com

Researchers are exploring both covalent and non-covalent inhibitors. While covalent inhibitors that form a bond with the catalytic cysteine (Cys145) of 3CLpro have shown potency, there is also significant interest in developing non-covalent inhibitors to potentially reduce off-target effects. mdpi.comacs.org The design of these new inhibitors often involves modifying the chemical scaffolds of existing compounds to improve their binding affinity and pharmacokinetic properties. nih.gov For instance, the development of peptidomimetic and small-molecule inhibitors has been a major focus, with efforts to synthesize molecules with high potency and selectivity. nih.gov

Investigation of 3CLpro as a Target for Broader Coronaviral Antivirals

The 3CLpro enzyme is essential for the replication of a wide range of coronaviruses, making it an attractive target for developing broad-spectrum antiviral drugs. alatorax.orgnih.gov The structural similarities in the active site of 3CLpro across different coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, support the feasibility of this approach. tandfonline.comnih.gov

Several studies have demonstrated that inhibitors targeting the 3CLpro of one coronavirus can be effective against others. nih.gov For example, some compounds have shown inhibitory activity against the 3CLpro of both SARS-CoV and MERS-CoV. acs.org This cross-reactivity is a key consideration in the development of pan-coronavirus inhibitors that could be used to treat future outbreaks. acs.org The ultimate aim is to have a readily available arsenal (B13267) of drugs that can be deployed quickly against new and emerging coronaviruses.

Advanced Computational Modeling for De Novo Inhibitor Discovery

Computational methods are playing an increasingly important role in the discovery of new 3CLpro inhibitors. researchgate.net Techniques such as virtual screening, molecular docking, and molecular dynamics simulations are used to identify and optimize potential drug candidates. mdpi.comnih.gov These methods allow researchers to screen large libraries of compounds and predict their binding affinity to the 3CLpro active site. mdpi.com

Virtual Screening: This involves using computer algorithms to screen vast databases of chemical compounds to identify those that are most likely to bind to the target protein. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein to form a stable complex. nih.gov

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the protein-ligand complex over time, helping to assess the stability of the interaction. frontiersin.org

Deep learning and artificial intelligence are also being leveraged to generate novel molecular structures with desired properties, accelerating the drug discovery process. frontiersin.orgmdpi.com

Exploration of Synergistic Antiviral Combinations at a Mechanistic Level

Combining 3CLpro inhibitors with other antiviral agents is a promising strategy to enhance treatment efficacy and overcome potential drug resistance. tandfonline.com Research is focused on understanding the mechanistic basis of these synergistic interactions.

For example, combining a 3CLpro inhibitor with a drug that targets a different viral protein, such as the RNA-dependent RNA polymerase (RdRp), could inhibit viral replication at multiple stages. biorxiv.org Studies have shown that combining a 3CLpro inhibitor with remdesivir, an RdRp inhibitor, can result in additive or synergistic effects against SARS-CoV-2. biorxiv.org Another approach is to combine direct-acting antivirals (DAAs) that target viral proteins with host-directed antivirals (HDAs) that target host factors essential for viral replication. tandfonline.com

Combination Therapy ExampleMechanism of ActionPotential Benefit
3CLpro inhibitor + RemdesivirTargets 3CLpro and RdRpEnhanced viral inhibition
3CLpro inhibitor + Host protease inhibitorTargets viral replication and entryMulti-targeted approach

Understanding Host-Pathogen Interactions Influenced by 3CLpro Inhibition

Inhibiting 3CLpro not only disrupts viral replication but may also have downstream effects on host-pathogen interactions. The viral protease is known to cleave host proteins, which can modulate the host's immune response and contribute to the virus's ability to cause disease. biorxiv.org

By blocking 3CLpro, inhibitors may prevent the cleavage of these host proteins, thereby restoring normal cellular functions and mitigating the virus's pathogenic effects. Research in this area aims to identify the specific host proteins targeted by 3CLpro and to understand how their cleavage contributes to viral pathogenesis. biorxiv.org This knowledge could lead to the development of new therapeutic strategies that not only inhibit the virus but also counteract its effects on the host. Mutations in the 3CLpro can also influence how the virus interacts with the host and evades the immune system. mdpi.com

Q & A

Basic: What is the mechanism of action of Atilotrelvir, and how does it differ from other 3CL protease inhibitors?

This compound is a potent, orally bioavailable 3CL protease inhibitor that blocks viral replication by preventing polyprotein processing in SARS-CoV-2. Unlike earlier inhibitors, it demonstrates enhanced binding affinity due to optimized stereochemistry and structural modifications, such as the spiro-bicyclic core and trifluoroacetamide group . Methodologically, its efficacy can be validated through in vitro enzyme inhibition assays (e.g., FRET-based protease activity tests) and in vivo viral load reduction studies in animal models .

Basic: What are the key structural features of this compound influencing its antiviral activity?

This compound (C₂₄H₃₂F₃N₅O₄; MW: 511.54) contains six defined stereocenters and a spiro-bicyclic scaffold, which enhances target binding and metabolic stability. The trifluoroacetamide moiety improves pharmacokinetic (PK) properties by reducing off-target interactions . Researchers should use X-ray crystallography or cryo-EM to map binding interactions and NMR spectroscopy to confirm stereochemical purity during synthesis .

Basic: What preclinical models are most relevant for evaluating this compound’s efficacy?

Primary models include:

  • Cell-based assays : Inhibition of SARS-CoV-2 replication in Vero E6 or human airway epithelial cells.
  • Animal models : Syrian hamsters or transgenic mice expressing human ACE2, with endpoints such as viral RNA reduction in lung tissue and histopathological analysis .
    Standardize viral inoculum titers and use RT-qPCR for viral load quantification to ensure reproducibility .

Advanced: How should researchers design clinical trials to assess this compound’s efficacy against emerging variants?

Adopt a phase II/III adaptive trial design with the following components:

  • Primary endpoint : Time to sustained clinical recovery (e.g., symptom resolution within 28 days).
  • Secondary endpoints : Viral clearance kinetics (via Ct values) and safety profiles.
  • Subgroup stratification : By variant type (e.g., XBB vs. non-XBB lineages) using whole-genome sequencing .
    For statistical rigor, use a modified intention-to-treat (mITT) analysis and adjust for covariates like age and comorbidities .

Advanced: How can researchers address PK variability in this compound-Ritonavir combination therapy?

Ritonavir co-administration inhibits CYP3A4, boosting this compound’s bioavailability. To mitigate variability:

  • Conduct population PK modeling to identify covariates (e.g., renal/hepatic function).
  • Use sparse sampling protocols in clinical trials to reduce patient burden.
  • Validate exposure-response relationships via LC-MS/MS quantification of plasma drug levels .

Advanced: What methodologies resolve contradictions between in vitro potency and clinical efficacy data?

Example: this compound shows higher in vitro EC₅₀ than nirmatrelvir but comparable clinical outcomes. Approaches include:

  • Tissue penetration studies : Measure drug concentrations in human bronchial fluid.
  • Dynamic modeling : Simulate PK/PD relationships using in vivo half-life and protein binding data.
  • Resistance profiling : Serial passage experiments to identify protease mutations conferring reduced susceptibility .

Advanced: How can researchers optimize synthetic routes for this compound’s complex stereochemistry?

Challenges include maintaining stereochemical integrity across six chiral centers. Strategies:

  • Asymmetric catalysis : Use chiral ligands in key cyclopropanation steps.
  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy.
  • Crystallization control : Polymorph screening to ensure batch consistency .

Advanced: What biomarkers indicate this compound treatment failure or resistance?

  • Viral genomic markers : Mutations in 3CL protease (e.g., M49L, E166V) detected via amplicon sequencing.
  • Host biomarkers : Elevated IL-6 or CRP levels indicating unresolved inflammation.
  • Pharmacodynamic markers : Delayed viral clearance (persistent RNA positivity beyond day 5) .

Regulatory: What post-approval studies are required for this compound under conditional approval?

China’s NMPA mandates:

  • Long-term safety monitoring : Registry studies for rare adverse events (e.g., hepatotoxicity).
  • Real-world effectiveness : Observational cohorts in immunocompromised populations.
  • Variant surveillance : In vitro testing against novel variants (e.g., BA.2.86) .

Methodological: How to validate this compound’s efficacy in non-clinical models of long COVID?

  • Animal models : Post-acute sequelae in hamsters with persistent viral RNA.
  • Endpoint selection : Cognitive function (e.g., Barnes maze tests) and pulmonary fibrosis scoring.
  • Mechanistic studies : Single-cell RNA-seq to identify residual immune dysregulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.